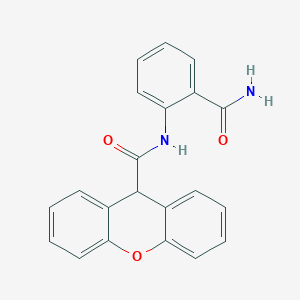![molecular formula C10H17N3O2S B11639867 (2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11639867.png)
(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[4-(5-メチル-2-オキソテトラヒドロフラン-3-イル)ブタン-2-イリデン]ヒドラジノカルボチオアミドは、ヒドラジノカルボチオアミド類に属する複雑な有機化合物です。
準備方法
合成経路と反応条件
(2E)-2-[4-(5-メチル-2-オキソテトラヒドロフラン-3-イル)ブタン-2-イリデン]ヒドラジノカルボチオアミドの合成は、通常、複数段階の有機反応を伴います。 出発物質は、多くの場合、市販されているか、既知の手順で合成することができます。 主要なステップには、次のようなものがあります。
- テトラヒドロフラン環の形成。
- 5位へのメチル基の導入。
- ブタン-2-イリデン部分の形成。
- 温度、溶媒、触媒などの特定の条件下でのヒドラジノカルボチオアミドとのカップリング。
工業生産方法
この化合物の工業生産は、収率と純度を最大限に高めるために合成経路を最適化する必要があるでしょう。 これには、連続フロー反応器、高度な精製技術、厳格な品質管理対策の使用が含まれる場合があります。
化学反応の分析
反応の種類
(2E)-2-[4-(5-メチル-2-オキソテトラヒドロフラン-3-イル)ブタン-2-イリデン]ヒドラジノカルボチオアミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: 対応する酸化物の変換。
還元: 還元誘導体の生成。
置換: 官能基の他の置換基による置換。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:アミン)などがあります。 温度、圧力、溶媒の選択などの反応条件は、目的の結果を得るために重要です。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりオキソ誘導体が生成される場合がありますが、置換反応により新しい官能基が導入される場合があります。
科学研究への応用
化学
化学において、(2E)-2-[4-(5-メチル-2-オキソテトラヒドロフラン-3-イル)ブタン-2-イリデン]ヒドラジノカルボチオアミドは、より複雑な分子を合成するためのビルディングブロックとして使用できます。 そのユニークな構造により、多様な化学修飾が可能になります。
生物学
生物学的研究では、この化合物は、抗菌性や抗がん性などの潜在的な生物学的活性を調べることができます。 研究者は、生物学的標的との相互作用や細胞プロセスへの影響を調査する可能性があります。
医学
医学において、(2E)-2-[4-(5-メチル-2-オキソテトラヒドロフラン-3-イル)ブタン-2-イリデン]ヒドラジノカルボチオアミドは、潜在的な治療薬として検討することができます。 効果、安全性、作用機序は、調査の重要な分野となります。
産業
工業的用途では、この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, (2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its efficacy, safety, and mechanism of action would be key areas of investigation.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
(2E)-2-[4-(5-メチル-2-オキソテトラヒドロフラン-3-イル)ブタン-2-イリデン]ヒドラジノカルボチオアミドの作用機序は、特定の分子標的との相互作用を伴います。 これらの標的には、酵素、受容体、または他のタンパク質が含まれる可能性があります。 この化合物は、これらの標的の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 詳しい研究により、関与する正確な経路が明らかになるでしょう。
類似の化合物との比較
類似の化合物
(2E)-2-[4-(5-メチル-2-オキソテトラヒドロフラン-3-イル)ブタン-2-イリデン]ヒドラジノカルボチオアミドに類似した化合物には、異なる置換基を持つ他のヒドラジノカルボチオアミドが含まれます。 例としては、以下が挙げられます。
- (2E)-2-[4-(5-メチル-2-オキソテトラヒドロフラン-3-イル)ブタン-2-イリデン]ヒドラジノカルボキサミド
- 異なるアルキル基を持つ(2E)-2-[4-(5-メチル-2-オキソテトラヒドロフラン-3-イル)ブタン-2-イリデン]ヒドラジノカルボチオアミド誘導体。
独自性
(2E)-2-[4-(5-メチル-2-オキソテトラヒドロフラン-3-イル)ブタン-2-イリデン]ヒドラジノカルボチオアミドの独自性は、その特定の構造にあり、これにより独特の化学的および生物学的特性がもたらされます。
類似化合物との比較
Similar Compounds
Similar compounds to (2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide include other hydrazinecarbothioamides with different substituents. Examples include:
- (2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide
- This compound derivatives with different alkyl groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
特性
分子式 |
C10H17N3O2S |
|---|---|
分子量 |
243.33 g/mol |
IUPAC名 |
[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C10H17N3O2S/c1-6(12-13-10(11)16)3-4-8-5-7(2)15-9(8)14/h7-8H,3-5H2,1-2H3,(H3,11,13,16)/b12-6+ |
InChIキー |
AGDSNSGMKSAUDM-WUXMJOGZSA-N |
異性体SMILES |
CC1CC(C(=O)O1)CC/C(=N/NC(=S)N)/C |
正規SMILES |
CC1CC(C(=O)O1)CCC(=NNC(=S)N)C |
溶解性 |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11639794.png)
![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11639807.png)

![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)
![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)

![9-Methyl-2-[(2-methylphenyl)amino]-3-[(E)-[(2-methylphenyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11639832.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)
![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639840.png)
![N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B11639849.png)
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11639851.png)
